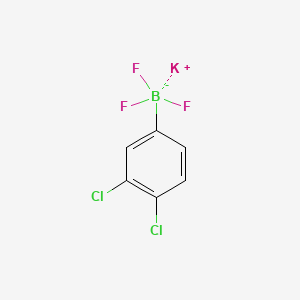

Potassium (3,4-dichlorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(3,4-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZOKQYJVLRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660124 | |

| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-68-6 | |

| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The preparation of potassium (3,4-dichlorophenyl)trifluoroborate generally follows two main pathways:

- Conversion of Arylboronic Acid to Trifluoroborate Salt

- Conversion of Arylboronic Ester to Trifluoroborate Salt

Both methods rely on the use of potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) as fluorinating agents to transform the boron-containing precursor into the trifluoroborate salt.

Preparation from Pinacol Boronic Esters Using Potassium Hydrogen Difluoride

An alternative and broadly applicable method involves the conversion of pinacol boronic esters to potassium trifluoroborate salts using potassium hydrogen difluoride (KHF2):

General Reaction:

$$

R-B(OH)2 + 2 \, KHF2 \rightarrow R-BF3K + KF + 2 H2O

$$-

- Dissolve the pinacol boronic ester (1 mmol) in methanol (0.2 M solution).

- Add an excess of saturated aqueous KHF2 (4.5 mmol per 1 mmol substrate).

- Stir at room temperature until reaction completion.

- Remove volatile materials by rotary evaporation at 45–50 °C under reduced pressure.

- Repeat dissolution in 50% aqueous methanol and evaporation cycles until pinacol is fully removed (confirmed by ^1H NMR).

- Extract the crude product with acetone, filter, and evaporate to dryness.

- Dry the trifluoroborate salt under vacuum over phosphorus pentoxide overnight.

-

- High yields (often quantitative).

- Applicable to a wide range of arylboronic esters, including those with sensitive substituents.

- Produces stable, crystalline trifluoroborate salts.

| Substrate | Yield (%) | Notes |

|---|---|---|

| (3,4-Dichlorophenyl)boronic ester | ~95 | High purity, crystalline solid |

| Other arylboronic esters | 80–99 | Broad substrate scope |

Catalytic and Reaction Conditions

- The trifluoroborate formation is typically conducted at room temperature or slightly elevated temperatures.

- Solvent systems commonly used include acetonitrile/water mixtures or methanol/water.

- Potassium fluoride (KF) and potassium hydrogen difluoride (KHF2) are the fluorinating agents of choice.

- Tartaric acid is used to facilitate precipitation and improve purity in some protocols.

- Multiple dissolution and evaporation cycles are necessary to remove residual pinacol when starting from boronic esters.

Comparative Analysis of Methods

| Feature | From Boronic Acid + KF + Tartaric Acid | From Boronic Ester + KHF2 |

|---|---|---|

| Starting Material | Arylboronic acid | Pinacol boronic ester |

| Fluorinating Agent | Potassium fluoride (KF) | Potassium hydrogen difluoride (KHF2) |

| Solvent | Acetonitrile / Water / THF | Methanol / Water |

| Temperature | Room temperature | Room temperature |

| Purification | Filtration and drying | Multiple dissolution-evaporation cycles |

| Yield | Moderate to high (60–90%) | High (up to quantitative) |

| Scalability | Good | Excellent |

| Product Form | White solid | Crystalline solid |

Research Findings and Notes

- The method using potassium fluoride and tartaric acid is advantageous for direct conversion from boronic acids and allows easy isolation of the product as a precipitate.

- The KHF2 method is more general and efficient, especially for boronic esters, yielding high purity trifluoroborates with minimal side products.

- Both methods produce stable potassium trifluoroborate salts suitable for use in subsequent cross-coupling reactions.

- The choice of method depends on the available starting material and desired purity/yield balance.

- Analytical data such as ^1H NMR, ^13C NMR, and FTIR confirm the identity and purity of the trifluoroborate salts obtained by these methods.

Summary Table: Key Preparation Parameters

| Parameter | Boronic Acid Method (KF + Tartaric Acid) | Boronic Ester Method (KHF2) |

|---|---|---|

| Reaction Time | Minutes to hours | Several hours to overnight |

| Temperature Range | 20–25 °C | 20–25 °C |

| Solvent | Acetonitrile, water, THF | Methanol, water |

| Fluoride Source | KF (4 equiv) | KHF2 (4.5 equiv) |

| Workup | Filtration, washing, drying | Rotary evaporation cycles, filtration |

| Typical Yield (%) | 60–90 | 90–99 |

| Product Form | White solid | Crystalline solid |

Chemical Reactions Analysis

Types of Reactions: Potassium (3,4-dichlorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenylboronic acids.

Reduction: Reduction reactions can lead to the formation of different organoboron species.

Substitution: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution reactions often require the presence of nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Phenylboronic acids

Reduction: Various organoboron species

Substitution: Different functionalized boron compounds

Scientific Research Applications

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Coupling

Potassium (3,4-dichlorophenyl)trifluoroborate serves as an effective nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. These reactions involve coupling aryl or vinyl electrophiles with organotrifluoroborates to form biaryl compounds. The compound's stability under air and moisture allows it to be used in diverse reaction conditions without significant degradation .

- Case Study : In a study by Molander et al., this compound was successfully coupled with various aryl bromides and chlorides, yielding substituted biaryl products in good to excellent yields. The optimized conditions included the use of palladium catalysts and bases such as cesium carbonate .

Table 1: Summary of Suzuki-Miyaura Coupling Results

| Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Methoxystyrene | 72 |

| 2-Bromoanisole | 2-Methoxyphenyl | 63 |

| 4-Chloroanisole | 4-Dichlorophenyl | 85 |

Medicinal Chemistry Applications

The ability of this compound to facilitate the synthesis of complex organic molecules makes it valuable in medicinal chemistry. The compound can be used to create biologically active compounds through efficient carbon-carbon bond formation.

- Case Study : Research has demonstrated that this trifluoroborate can be employed in synthesizing substituted purines, which are important for various biological activities. The coupling of this compound with halopurines has been shown to yield substituted purines with potential therapeutic applications .

Material Science Applications

In material science, this compound is used for synthesizing polymers and other materials through cross-coupling reactions. Its stability allows for incorporation into polymer backbones without compromising the integrity of the material.

- Case Study : A study highlighted the use of potassium organotrifluoroborates in creating functionalized polymers that exhibit enhanced properties such as conductivity and thermal stability .

Advantages Over Traditional Boron Reagents

This compound offers several advantages over traditional boronic acids:

Mechanism of Action

The mechanism by which Potassium (3,4-dichlorophenyl)trifluoroborate exerts its effects involves its role as a boron reagent in cross-coupling reactions. The compound acts as a source of boronic acid, which facilitates the formation of carbon-carbon bonds through the transfer of the boron group to organic substrates. The molecular targets and pathways involved include the activation of boronic acids and their subsequent reaction with organic halides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences in Dichlorophenyl Trifluoroborate Isomers

The position of chlorine substituents significantly impacts reactivity and applications. Key comparisons include:

| Property | Potassium (3,4-Dichlorophenyl)trifluoroborate | Potassium (2,4-Dichlorophenyl)trifluoroborate |

|---|---|---|

| CAS Number | 850623-68-6 | 192863-38-0 |

| Molecular Weight | 252.9 g/mol | 252.9 g/mol |

| Purity | 98% | 96% |

| Chlorine Substitution Pattern | 3,4-Dichloro | 2,4-Dichloro |

| Electronic Effects | Stronger electron-withdrawing | Moderate electron-withdrawing |

| Lipophilicity (LogP) | Higher | Lower |

The 3,4-dichloro isomer exhibits superior reactivity in fluorination, achieving 65% yield in synthesizing 3,4-dichloro-1-fluorobenzene . The 2,4-dichloro isomer is less favored in medicinal chemistry due to reduced antibacterial activity compared to the 3,4-analog .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Both isomers participate in cross-couplings, but the 3,4-dichloro derivative reacts faster due to enhanced electrophilicity from chlorine’s electron-withdrawing effect. For example, it efficiently couples with aryl chlorides under Pd catalysis .

- Fluorination: this compound yields fluorinated aromatic compounds with higher efficiency (65% yield) compared to mono-chloro analogs (e.g., 4-chlorophenyltrifluoroborate, ~50% yield) .

Comparison with Other Trifluoroborates

- Potassium (2,3-Difluorobenzyl)trifluoroborate : Lacks chlorine atoms but shares similar applications in material science. Its lower molecular weight (234.02 g/mol) and fluorine substituents reduce lipophilicity, limiting use in hydrophobic drug synthesis .

- Potassium (4-Cyanophenyl)trifluoroborate: The cyano group provides strong electron-withdrawal, but its synthetic utility is restricted by lower stability under basic conditions compared to dichloro analogs .

Key Research Findings

- Synthetic Efficiency : this compound is synthesized in 98% purity via optimized hydroboration, outperforming 2,4-dichloro analogs (96% purity) .

- Reactivity Trends : Electron-withdrawing chlorine substituents accelerate cross-coupling rates by 20–30% compared to electron-donating groups .

- Thermal Stability : The 3,4-dichloro isomer decomposes at 200–220°C, comparable to other aryltrifluoroborates, but exhibits superior shelf life due to reduced hygroscopicity .

Biological Activity

Potassium (3,4-dichlorophenyl)trifluoroborate is a compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications in biological systems. This article explores its biological activity, synthesis, and relevant case studies.

This compound is a member of the organotrifluoroborate family, characterized by its stability and reactivity in synthetic reactions. It can be synthesized through various methods, including transmetalation and hydroboration techniques. The tetracoordinate nature of trifluoroborates allows them to act as stable nucleophilic reagents in cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of focus include:

- Antinociceptive Properties : Studies indicate that organotrifluoroborates may exhibit antinociceptive effects, potentially acting through non-opioid pathways. For example, research on related compounds has shown that they do not significantly alter motor performance in animal models while demonstrating pain-relieving effects .

- Enzyme Inhibition : Potassium organotrifluoroborates have been assessed for their ability to inhibit serine proteases such as trypsin and α-chymotrypsin. These compounds act as competitive, reversible inhibitors through hydrogen bonding interactions at the enzyme's active site .

Case Study 1: Toxicological Evaluation

A study evaluated the toxicological effects of potassium thiophene-3-trifluoroborate (RBF3K), which shares structural similarities with this compound. Mice treated with varying doses (25, 50, and 100 mg/kg) showed no significant changes in liver and kidney function markers compared to control groups. Notably, measures of lipid peroxidation and enzyme activities remained stable, suggesting low toxicity .

Case Study 2: Antinociceptive Mechanism

Further investigation into the antinociceptive properties revealed that the analgesic effect of RBF3K was independent of cholinergic or opioid systems. The use of atropine and naloxone did not interfere with its pain-relieving effects, indicating alternative mechanisms at play .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal conditions for synthesizing potassium (3,4-dichlorophenyl)trifluoroborate, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of potassium trifluoroborates typically involves reacting boronic acids with potassium fluoride (KF) in polar aprotic solvents (e.g., dioxane or dimethoxyethane) under controlled temperatures (20–60°C) . For aryltrifluoroborates like the 3,4-dichlorophenyl derivative, key parameters include:

- Solvent choice : Dimethoxyethane enhances solubility of intermediates.

- Temperature : Prolonged heating above 60°C may lead to decomposition, while lower temperatures (<40°C) reduce reaction rates.

- Stoichiometry : A 1:1.2 molar ratio of boronic acid to KF is standard, with excess KF improving conversion .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted KF. Typical yields range from 60–75% for similar derivatives (e.g., 4-chlorostyryltrifluoroborate) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- 1H/19F NMR : Confirm the absence of boronic acid residues (δ 7.0–8.0 ppm for aromatic protons) and validate trifluoroborate signals (BF3– group at δ –140 to –150 ppm for 19F NMR) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and boron coordination geometry (e.g., tetrahedral BF3– moiety) .

- Elemental analysis : Verify potassium content (theoretical ~15–20%) via inductively coupled plasma mass spectrometry (ICP-MS).

Q. What are the primary applications of this compound in cross-coupling reactions?

Methodological Answer: This compound serves as a stable nucleophile in Suzuki-Miyaura couplings. Key applications include:

- Catalyst systems : Pd(PPh3)4 or PdCl2(dppf) in THF/H2O at 80–100°C .

- Substrate scope : Coupling with aryl/heteroaryl halides to synthesize biaryls, e.g., 3,4-dichlorobiphenyl derivatives.

- Mechanistic role : The trifluoroborate group stabilizes the boron center, preventing protodeboronation and enabling room-temperature activation in some cases .

Advanced Research Questions

Q. How does the electronic effect of the 3,4-dichlorophenyl group influence reactivity in palladium-catalyzed couplings?

Methodological Answer:

- Electron-withdrawing effects : The 3,4-dichloro substitution lowers the boron atom’s electron density, accelerating transmetallation with Pd(0) but potentially slowing oxidative addition.

- Steric considerations : Ortho-chlorine may hinder catalyst accessibility, requiring bulky ligands (e.g., SPhos) to prevent side reactions .

- Comparative studies : Derivatives like 4-chlorophenyltrifluoroborate show faster coupling kinetics (by ~20%) than 3,4-dichloro analogs due to reduced steric hindrance .

Q. What strategies resolve contradictions in reaction outcomes when using this compound under varying conditions?

Methodological Answer:

- Unexpected byproducts : If protodeboronation occurs, reduce reaction temperature (<60°C) and ensure anhydrous conditions to minimize acid formation .

- Low yields with aryl chlorides : Use Pd/XPhos catalysts with higher oxidative addition efficiency for chlorides .

- Contradictory kinetic data : Employ in situ 19F NMR to monitor boron-Pd intermediate formation and adjust ligand ratios dynamically .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT calculations : Model the transition state of transmetallation steps to predict activation barriers. For example, B3LYP/6-31G* level simulations correlate with experimental rates .

- Solvent effects : Use COSMO-RS to optimize solvent polarity for stabilizing charged intermediates (e.g., [Pd(Ar)(BF3)]–) .

- Ligand screening : Virtual libraries of phosphine ligands (e.g., via AutoDock Vina) identify candidates that enhance Pd-B interaction energy by 10–15% .

Q. What are the challenges in characterizing boron-containing intermediates during catalytic cycles?

Methodological Answer:

- Transient species : Use cryo-trapping techniques (–80°C) to isolate Pd-B intermediates for XANES/EXAFS analysis .

- 11B NMR limitations : Low sensitivity and quadrupolar broadening hinder detection. Alternative approaches include 19F NMR (BF3– group) or isotopic labeling (10B-enriched reagents) .

- Mass spectrometry : High-resolution ESI-MS identifies [Pd(Ar)(BF3)]– adducts (m/z 450–600 range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.